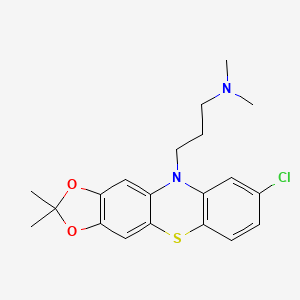
Dmmocp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmmocp is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dmmocp typically involves a series of well-defined chemical reactions. One common method includes the dehydrogenation of an amine compound with JAK inhibitory activity, followed by the dehydroxylation of a carboxy-containing carboxylic acid compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the compound. The process is optimized to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Dmmocp undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Dmmocp has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where it can modulate specific molecular pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity .
Wirkmechanismus
The mechanism of action of Dmmocp involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact pathways and targets can vary depending on the context of its application, but the compound’s ability to bind and alter the activity of key proteins is central to its effects .
Vergleich Mit ähnlichen Verbindungen
Dmmocp can be compared with other similar compounds to highlight its uniqueness:
Dimethylsulfoniopropionate (DMSP): Both compounds share some structural similarities but differ in their specific functional groups and reactivity.
Dimethyl Carbonate (DMC): While DMC is known for its use in green chemistry, this compound offers distinct advantages in terms of stability and specific reactivity.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63834-02-6 |
|---|---|
Molekularformel |
C20H23ClN2O2S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
3-(8-chloro-2,2-dimethyl-[1,3]dioxolo[4,5-b]phenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H23ClN2O2S/c1-20(2)24-16-11-15-19(12-17(16)25-20)26-18-7-6-13(21)10-14(18)23(15)9-5-8-22(3)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
FYXYCOJMXHGCTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C=C3C(=C2)N(C4=C(S3)C=CC(=C4)Cl)CCCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


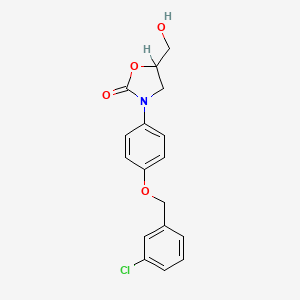
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
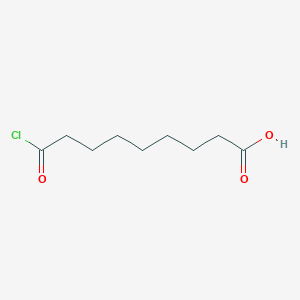



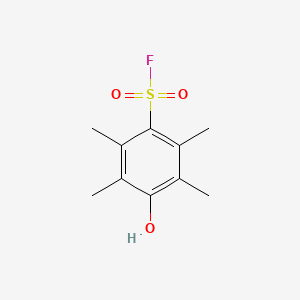
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
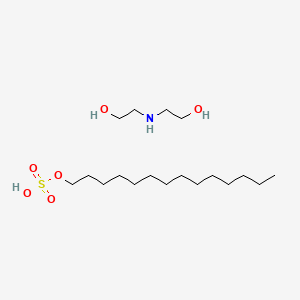
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

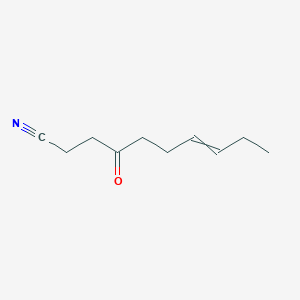
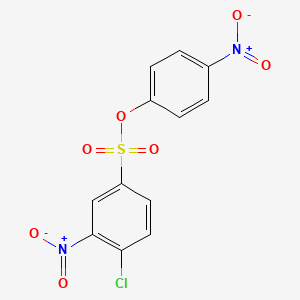
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
